molecular formula C23H37N7O5 B14250246 N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-phenylalanyl-L-leucine CAS No. 223471-77-0

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-phenylalanyl-L-leucine

Cat. No.: B14250246
CAS No.: 223471-77-0
M. Wt: 491.6 g/mol
InChI Key: RZWKSOPTTXXIAW-BZSNNMDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-phenylalanyl-L-leucine is a complex peptide compound with a unique structure that includes multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithylglycyl-L-phenylalanyl-L-leucine typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond-forming reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) under controlled conditions. The final deprotection step yields the desired peptide .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids. After the synthesis is complete, the peptide is cleaved from the resin and purified .

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of phenylalanine can produce phenylalanine derivatives, while substitution reactions can introduce new functional groups into the peptide .

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-phenylalanyl-L-leucine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithylglycyl-L-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions. The exact pathways and targets depend on the specific context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-phenylalanyl-L-leucine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for targeted research applications .

Properties

CAS No.

223471-77-0

Molecular Formula

C23H37N7O5

Molecular Weight

491.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C23H37N7O5/c1-14(2)11-18(22(34)35)30-21(33)17(12-15-7-4-3-5-8-15)29-19(31)13-28-20(32)16(24)9-6-10-27-23(25)26/h3-5,7-8,14,16-18H,6,9-13,24H2,1-2H3,(H,28,32)(H,29,31)(H,30,33)(H,34,35)(H4,25,26,27)/t16-,17-,18-/m0/s1

InChI Key

RZWKSOPTTXXIAW-BZSNNMDCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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